molecular formula C9H9F4NO B14765131 4-Fluoro-3-methoxy-N-(2,2,2-trifluoroethyl)aniline

4-Fluoro-3-methoxy-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B14765131
M. Wt: 223.17 g/mol
InChI Key: PJQCPYFZDDTZGX-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxy-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C10H10F4NO It is characterized by the presence of fluorine, methoxy, and trifluoroethyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxy-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 4-fluoro-3-methoxyaniline with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methoxy-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines .

Scientific Research Applications

4-Fluoro-3-methoxy-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxy-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-Fluoro-N,N-bis(4-methoxybenzyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)aniline
  • 3-Fluoro-4-methoxy-N-(2,2,2-trifluoroethyl)benzamide
  • 3-(Trifluoromethyl)aniline

Comparison: Compared to these similar compounds, 4-Fluoro-3-methoxy-N-(2,2,2-trifluoroethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

4-fluoro-3-methoxy-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H9F4NO/c1-15-8-4-6(2-3-7(8)10)14-5-9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

PJQCPYFZDDTZGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NCC(F)(F)F)F

Origin of Product

United States

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